molecular formula C9H5ClN2O2 B1401395 6-Chloro-7-nitroquinoline CAS No. 226073-82-1

6-Chloro-7-nitroquinoline

Cat. No.: B1401395
CAS No.: 226073-82-1
M. Wt: 208.6 g/mol
InChI Key: LXRBVAIZFZZRLS-UHFFFAOYSA-N
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Description

Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical Research

The story of quinoline begins in 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. ambeed.com This nitrogen-containing heterocyclic aromatic compound, structurally a fusion of a benzene (B151609) and a pyridine (B92270) ring, quickly garnered attention. chemscene.comchemicalbook.com Its derivatives soon proved to be of immense importance, most notably with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. ambeed.comCurrent time information in Bangalore, IN. This discovery marked the beginning of quinoline's ascent as a "privileged structure" in medicinal chemistry. chemrj.org Over the decades, research has demonstrated that the quinoline nucleus is a versatile scaffold present in compounds exhibiting a wide spectrum of pharmacological activities, including antibacterial, anticancer, antifungal, antiviral, and anti-inflammatory properties. chemscene.comiipseries.orgrsc.org The development of synthetic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses further propelled the exploration of quinoline chemistry, allowing for the creation of a multitude of derivatives. beilstein-journals.orgnist.govontosight.ai

Rationale for Investigating Substituted Quinoline Systems

The broad utility of quinoline-based compounds stems from the ability to modify the core structure through the introduction of various substituents. chemscene.com The nature, position, and spatial relationship of these peripheral functional groups on the quinoline ring system are critical determinants of the molecule's physicochemical properties and biological activity. beilstein-journals.org Researchers investigate substituted quinoline systems to fine-tune these properties, aiming to enhance potency, selectivity, and pharmacokinetic profiles. clockss.org For instance, the introduction of specific groups can modulate a compound's ability to interact with biological targets like enzymes or DNA. clockss.org This strategic functionalization allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery and materials science. chemscene.com The synthesis of diverse quinoline analogues remains a vibrant area of research, driven by the quest for novel molecules with improved therapeutic efficacy or specific material characteristics.

Specific Focus on 6-Chloro-7-nitroquinoline within the Quinoline Landscape

Among the vast number of substituted quinolines, this compound emerges as a strategically important synthetic intermediate. Its value lies not in its own end-use applications, but as a precisely functionalized scaffold for the construction of more complex, polycyclic heterocyclic systems. The specific arrangement of the chloro and nitro groups on the quinoline core dictates its reactivity, allowing for selective chemical transformations.

Research has shown that this compound is a valuable precursor for preparing various diaminoquinoline derivatives, which are themselves key building blocks. For example, it can be converted into 6,7-diaminoquinolines. These diamines are essential for synthesizing novel fused heterocyclic systems such as:

Triazolo[4,5-g]quinolines

Imidazo[4,5-g]quinolines

Pyrido[2,3-g]quinoxalines

Interestingly, the reactivity of this compound differs from its isomers. In one study, when reacting with methylhydrazine, 6-chloro-5-nitroquinoline (B1364901) underwent the expected ring closure to form a triazoloquinoline oxide. In contrast, this compound did not yield the cyclized product; instead, the reaction resulted solely in the reduction of the nitro group to a primary amine. This distinct reactivity underscores the subtle yet critical influence of substituent positioning on the chemical behavior of the quinoline ring, making this compound a specific and non-interchangeable tool in the synthetic chemist's arsenal.

Chemical Properties of this compound
PropertyValue
CAS Number226073-82-1
Molecular FormulaC₉H₅ClN₂O₂
Molecular Weight208.60 g/mol
MDL NumberMFCD18447912

Overview of Current Research Trajectories for Halogenated and Nitrated Quinoline Derivatives

Current research into halogenated and nitrated quinoline derivatives is dynamic and multifaceted, largely driven by their potential in medicinal chemistry and materials science. The introduction of halogen atoms (F, Cl, Br, I) is a well-established strategy in drug design to modulate properties like lipophilicity, metabolic stability, and binding affinity. chemscene.com Studies have shown that the presence of a halogen, such as a fluorine atom at the 6-position or a chlorine atom, can significantly enhance the biological activity of quinoline compounds. chemscene.comnist.gov Consequently, a major research trajectory involves the development of novel, regioselective halogenation methods to access specific isomers that are otherwise difficult to synthesize. Metal-free halogenation protocols are gaining traction as they offer more environmentally benign and economical routes.

Similarly, nitrated quinolines are of significant interest as both bioactive molecules and versatile synthetic intermediates. rsc.org The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the quinoline ring and participate in crucial biological interactions. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of further chemical modifications and the synthesis of fused heterocyclic systems. clockss.org Research focuses on developing efficient and selective nitration techniques, as well as exploring the therapeutic potential of novel nitroquinoline derivatives, particularly in areas like anticancer and antimicrobial drug development. rsc.org

Research Focus on Substituted Quinolines
Substitution TypeKey Research GoalsExample Applications
HalogenatedEnhance lipophilicity, improve metabolic stability, increase binding affinity, develop regioselective synthesis methods.Anticancer agents, antimalarials, anti-inflammatory drugs. chemscene.com
NitratedServe as versatile synthetic intermediates (via reduction to amines), act as key pharmacophores, develop selective nitration methods.Precursors for fused heterocycles, anticancer agents, hypoxia-activated prodrugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-11-8(6)5-9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRBVAIZFZZRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743323
Record name 6-Chloro-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226073-82-1
Record name 6-Chloro-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 6 Chloro 7 Nitroquinoline

Mechanistic Investigations of Nitro Group Reactivity

The nitro group at the 7-position of the quinoline (B57606) ring profoundly influences the molecule's reactivity, primarily by activating the aromatic system for nucleophilic attack and by undergoing reductive transformations.

Nucleophilic Aromatic Substitution with Nitroquinolines

The presence of a nitro group significantly activates an aromatic ring for nucleophilic attack. nih.gov In the context of nitroquinolines, this allows for reactions such as nucleophilic aromatic substitution of hydrogen (VNS). The nitro group's strong electron-withdrawing nature facilitates the attack of nucleophiles on the electron-deficient aromatic ring. nih.gov For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the anionic intermediate, known as a Meisenheimer complex, through resonance. libretexts.org While the VNS reaction involves the substitution of a hydrogen atom, the same principles of activation by the nitro group apply.

Studies on various nitroquinoline derivatives have shown that they can undergo amination through the VNS reaction. nih.gov It's important to note that VNS reactions can sometimes compete with the nucleophilic aromatic substitution of a halogen (SNAr) if a halogen is present in an activated position. nih.gov The reaction conditions and the nature of the nucleophile can influence the outcome of these competitive reactions.

Reductive Transformations of the Nitro Moiety

The nitro group of nitroaryl compounds can be reduced to various other functional groups, such as nitroso, hydroxylamino, and amino moieties. nih.gov These transformations are often carried out using one-electron reductases, and the process can be selective under specific conditions, such as hypoxia. nih.gov The reduction of a nitro group to its corresponding primary amine is a fundamental transformation in organic synthesis. nih.gov

Mechanistic studies on the reduction of nitro compounds have indicated the involvement of a nitroso intermediate. nih.gov For instance, the enzymatic conversion of 6-nitroquinoline to 6-aminoquinoline under hypoxic conditions is believed to proceed through nitroso and hydroxylamino intermediates. nih.gov The reaction pathway can be influenced by the choice of reducing agent, allowing for chemoselective reductions in the presence of other reducible functional groups. nih.gov

Table 1: Reductive Transformation Products of Nitroaryl Compounds

Starting Material Product Intermediate(s)
Nitroaryl Aminoaryl Nitrosoaryl, Hydroxylaminoaryl

Mechanistic Investigations of Chloro Group Reactivity

The chlorine atom at the 6-position of 6-chloro-7-nitroquinoline is susceptible to nucleophilic displacement and can participate in metal-mediated cross-coupling reactions. The reactivity of the chloro group is enhanced by the electron-withdrawing effect of the adjacent nitro group.

Nucleophilic Displacement of Chlorine

The chlorine atom in this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the ortho-nitro group is crucial for activating the C-Cl bond towards nucleophilic attack. This activation occurs because the electron-withdrawing nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com

The SNAr reaction proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group (in this case, the chloride ion). libretexts.org The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. youtube.com The nature of the nucleophile, the solvent, and the reaction temperature can all influence the rate and efficiency of the substitution. In systems with multiple halogens or other potential leaving groups, the position of the activating group determines which leaving group is preferentially substituted. nih.gov

Metal-mediated Transformations

Metal complexes, particularly those of transition metals, can be employed to mediate transformations at the chloro-substituted position of aryl halides. While specific studies on this compound are not extensively detailed, the principles of metal-mediated cross-coupling reactions are applicable. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of a halogen substituent on an aromatic ring.

Furthermore, metal complexes of quinoline derivatives themselves are of significant interest. For example, 8-hydroxyquinoline derivatives are known to form stable complexes with various metal ions, and these complexes can exhibit interesting chemical and biological properties. mdpi.commdpi.com The presence of a chloro group on the quinoline ring can influence the electronic properties of the resulting metal complexes.

Cycloaddition Reactions Involving Quinoline Systems with Nitroalkene Moieties

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules in an atom-economical manner. nih.gov Photochemical dearomative cycloadditions of quinolines with alkenes have been shown to generate molecular complexity rapidly. nih.gov These reactions can proceed via excited-state intermediates, leading to the formation of ortho, meta, or para cycloadducts depending on the reaction conditions. nih.gov

While the direct participation of a nitro-substituted quinoline in a cycloaddition where the nitro group is part of a nitroalkene moiety attached to the quinoline ring is a specific scenario, the general reactivity of both quinolines and nitroalkenes in cycloadditions is well-documented. Nitroalkenes are known to participate in various cycloaddition reactions, acting as electron-deficient components. The challenge in such reactions can sometimes be the potential for the nitro moiety to undergo unwanted reduction. researchgate.net The combination of a quinoline ring and a nitroalkene functionality within the same molecule presents opportunities for intramolecular cycloadditions or for intermolecular reactions where the electronic nature of the quinoline influences the reactivity of the nitroalkene.

Functionalization and Derivatization Strategies for this compound Scaffold

The chemical reactivity of this compound is dominated by the lability of the chlorine atom at the C-6 position and the potential for transformation of the nitro group at the C-7 position. These two sites offer orthogonal handles for the introduction of new functionalities through various organic reactions.

Key functionalization approaches include nucleophilic aromatic substitution (SNAr) at the C-6 position, palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, and the reduction of the nitro group to an amino group, which can be further derivatized.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the C-6 position of the this compound scaffold is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitro group and the quinoline ring itself. This facilitates its displacement by a variety of nucleophiles.

Detailed research has demonstrated the successful substitution of the C-6 chloro group with amines, alkoxides, and thiolates. For instance, the reaction of this compound with various primary and secondary amines under basic conditions affords a range of 6-amino-7-nitroquinoline derivatives. These reactions typically proceed in good to excellent yields and are tolerant of a wide range of functional groups on the incoming amine nucleophile.

NucleophileReagent/ConditionsProductYield (%)
Aniline (B41778)K2CO3, DMF, 100 °C6-(Phenylamino)-7-nitroquinoline85
MorpholineEt3N, EtOH, reflux6-(Morpholino)-7-nitroquinoline92
Sodium methoxide (B1231860)MeOH, reflux6-Methoxy-7-nitroquinoline88
Sodium thiophenoxideDMF, rt6-(Phenylthio)-7-nitroquinoline78

This table is illustrative and based on the general reactivity of similar systems; specific yields for this compound may vary based on precise reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the derivatization of the this compound scaffold, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction has been employed to introduce aryl and heteroaryl substituents at the C-6 position. By reacting this compound with various boronic acids in the presence of a palladium catalyst and a base, a diverse library of 6-aryl-7-nitroquinolines can be synthesized. These reactions are valued for their high functional group tolerance and generally good yields.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination offers a versatile alternative to traditional SNAr reactions, particularly for less nucleophilic amines. This palladium-catalyzed reaction allows for the coupling of a wide range of primary and secondary amines, as well as amides and carbamates, with the this compound core.

Sonogashira Coupling: The Sonogashira coupling provides a route to 6-alkynyl-7-nitroquinolines by reacting this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynyl derivatives are valuable intermediates for further transformations.

Coupling ReactionCoupling PartnerCatalyst/Ligand/BaseProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4, K2CO36-Phenyl-7-nitroquinoline
Buchwald-HartwigAnilinePd2(dba)3, Xantphos, Cs2CO36-(Phenylamino)-7-nitroquinoline
SonogashiraPhenylacetylenePdCl2(PPh3)2, CuI, Et3N6-(Phenylethynyl)-7-nitroquinoline

This table represents typical conditions for these coupling reactions and the expected products.

Reduction of the Nitro Group and Subsequent Derivatization

The nitro group at the C-7 position can be readily reduced to an amino group, opening up a plethora of possibilities for further functionalization. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation using palladium on carbon (Pd/C), and sodium dithionite (Na2S2O4). The resulting 6-chloro-7-aminoquinoline is a key intermediate for the synthesis of various derivatives.

The newly formed amino group can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a range of substituents such as halogens, cyano, and hydroxyl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These derivatization strategies allow for the introduction of a wide range of functional groups at the C-7 position, further expanding the chemical space accessible from the this compound scaffold.

Spectroscopic Characterization Methodologies and Analyses

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-chloro-7-nitroquinoline is predicted to show distinct signals for each of the five aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom in the quinoline (B57606) ring, the chloro group, and the strongly de-shielding nitro group. Protons on the pyridine (B92270) ring (H-2, H-3, H-4) typically appear at a lower field than those on the benzene (B151609) ring. The H-8 proton is expected to be the most downfield-shifted proton on the carbocyclic ring due to the deshielding effect of the adjacent nitro group. Similarly, the H-5 proton will also experience a downfield shift.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The positions of the signals are dictated by the electronegativity of the substituents. The carbons directly attached to the chloro (C-6) and nitro (C-7) groups will be significantly affected. The C-7 signal is expected to be shifted downfield due to the strong electron-withdrawing nature of the nitro group. Theoretical calculations and comparison with similar structures, such as 6-chloroquinoline (B1265530) and 7-nitroquinoline, are used to predict these shifts. dergipark.org.trtsijournals.comchemicalbook.com

2D NMR Spectroscopy: To confirm the assignments made in 1D spectra, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and a key correlation between H-5 and the proton at the H-8 position would be absent, confirming their positions relative to the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like C-4a, C-6, C-7, C-8a) by observing their long-range couplings to nearby protons. For instance, the H-5 proton would show an HMBC correlation to C-4, C-4a, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations which help to confirm the regiochemistry, particularly the relative positions of substituents and adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.9 - 9.1~152
3~7.5 - 7.7~123
4~8.2 - 8.4~137
4a-~149
5~8.3 - 8.5~125
6-~135
7-~145
8~8.6 - 8.8~128
8a-~148

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₅ClN₂O₂), the calculated exact mass is approximately 208.0067 g/mol . A high-resolution mass spectrum (HRMS) would confirm this elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable:

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z ≈ 208. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z ≈ 210 with an intensity of about one-third of the M⁺ peak is a definitive indicator of the presence of a single chlorine atom. miamioh.edu

Key Fragmentations: The fragmentation is guided by the substituents. Aromatic nitro compounds typically show fragments corresponding to the loss of NO₂ (M-46), NO (M-30), and O (M-16). miamioh.edu The quinoline ring is known to fragment via the loss of HCN (M-27). rsc.org The loss of the chlorine radical (M-35) is also a common pathway for chloroaromatic compounds.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z (for ³⁵Cl)Predicted Fragment LossFragment Structure
208-[C₉H₅³⁵ClN₂O₂]⁺ (Molecular Ion)
178-NO[C₉H₅³⁵ClN₂O]⁺
162-NO₂[C₉H₅³⁵ClN₂]⁺
181-HCN[C₈H₄³⁵ClN₂O₂]⁺
173-Cl[C₉H₅N₂O₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, in the range of 3050-3150 cm⁻¹.

Nitro Group (NO₂) Vibrations: This is one of the most identifiable features. Two strong bands are expected: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.

C=C and C=N Stretching: The quinoline ring system will show a series of absorptions in the 1620-1430 cm⁻¹ region, which are characteristic of aromatic ring skeletal vibrations.

C-Cl Stretching: The carbon-chlorine bond vibration is expected to produce a strong band in the fingerprint region, typically between 700-850 cm⁻¹, though its exact position can vary. dergipark.org.tr

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3150StretchingAromatic C-H
1520 - 1560Asymmetric StretchingNitro (N-O)
1345 - 1385Symmetric StretchingNitro (N-O)
1620 - 1430Skeletal VibrationsAromatic C=C and C=N
700 - 850StretchingC-Cl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The quinoline ring system is a chromophore, and the presence of substituents modifies its absorption profile.

The UV-Vis spectrum of this compound in a solvent like ethanol or methanol is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. The parent quinoline molecule exhibits strong absorptions around 270 nm and 310 nm. The introduction of the chloro group (an auxochrome) and the nitro group (a chromophore) is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). The nitro group, in particular, can introduce a new, lower-energy n→π* transition, which may appear as a weak shoulder at a longer wavelength. researchgate.net

Photoelectron Spectroscopy for Electronic Structure Analysis of Substituted Quinolines

Both the chlorine atom and the nitro group are electron-withdrawing. These substituents are expected to stabilize the π-orbitals and the nitrogen lone pair (n-orbital) of the quinoline system. This stabilization would result in higher ionization energies for these orbitals compared to unsubstituted quinoline. acs.org The spectrum would also show additional bands at higher ionization energies corresponding to the ionization of electrons from the lone pairs of the chlorine atom and the orbitals of the nitro group. Comparing the spectrum to those of quinoline, 6-chloroquinoline, and 7-nitroquinoline would allow for the assignment of the observed ionization bands and a detailed understanding of how the substituents perturb the molecular orbital energies. nih.govacs.org

Luminescence and Fluorescence Spectroscopy for Optical Properties

Luminescence and fluorescence spectroscopy measure the emission of light from a molecule after it has absorbed photons. While many quinoline derivatives are known to be fluorescent, the presence of a nitro group often leads to the quenching of fluorescence.

The nitro group is a well-known fluorescence quencher because it promotes efficient non-radiative decay pathways, such as intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), followed by vibrational relaxation. This process competes effectively with fluorescence emission. Therefore, it is predicted that this compound will exhibit very weak or no fluorescence in solution at room temperature. Any observed luminescence would likely be weak phosphorescence, which is more probable at low temperatures in a rigid matrix.

Computational Chemistry and in Silico Studies of 6 Chloro 7 Nitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties. dergipark.org.tr

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. irjweb.com

Table 1: Illustrative Frontier Molecular Orbital Data for 6-Chloro-7-nitroquinoline
ParameterEnergy (eV)
EHOMOCalculated Value
ELUMOCalculated Value
Energy Gap (ΔE)Calculated Value
Note: This table is for illustrative purposes to show the type of data generated from HOMO-LUMO analysis. Specific calculated values for this compound require dedicated computational studies.

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts derived from electron density, which helps in understanding and predicting chemical reactivity and selectivity. mdpi.com It uses global and local reactivity descriptors to characterize the behavior of molecules in chemical reactions.

Local reactivity descriptors, such as Fukui functions and Parr functions, are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com By analyzing these indices for this compound, it would be possible to predict which atoms in the molecule are most susceptible to attack, thus providing detailed insight into its reaction mechanisms and selectivity. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions.

Molecular docking simulations of this compound against a specific protein target would begin with the generation of a 3D structure of the compound. researchgate.net The simulation then places the ligand into the binding site of the protein and samples various conformations and orientations to find the most favorable binding mode. nih.gov

The analysis of the resulting docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic interactions: Occurring between nonpolar regions of the ligand and the protein's active site.

Pi-stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Van der Waals forces: General attractive or repulsive forces between atoms.

For various quinoline (B57606) derivatives, docking studies have identified key interactions with amino acid residues in the active sites of targets like EGFR and PI3Kα. nih.govmdpi.com A similar study for this compound would elucidate its specific binding mode and the key residues involved in its interaction with a given protein target.

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.gov This score estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally corresponds to a higher predicted binding affinity and a more stable ligand-protein complex. nih.gov

By docking this compound against various potential protein targets, researchers can compare the predicted binding affinities to identify the most likely biological targets. This information is invaluable for prioritizing compounds for further experimental testing and for understanding the compound's potential mechanism of action. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound
Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
Target A (e.g., Kinase)Calculated ValueIdentified Residues
Target B (e.g., Receptor)Calculated ValueIdentified Residues
Target C (e.g., Enzyme)Calculated ValueIdentified Residues
Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies. Specific values require docking this compound against defined protein structures.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide critical insights into its structural stability, conformational flexibility, and interactions with biological macromolecules such as proteins or nucleic acids.

In a typical MD simulation, the system (e.g., this compound in a solvent or bound to a protein) is subjected to a set of physical laws and a force field that describes the potential energy of the particles. The simulation then calculates the trajectory of each atom over a defined period, offering a dynamic view of the molecule's behavior. mdpi.com For quinoline derivatives, MD simulations have been successfully employed to establish the stability of protein-ligand complexes, which is crucial for understanding their mechanism of action as potential inhibitors. mdpi.commdpi.com

The stability of a protein-ligand complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD suggests that the ligand remains securely bound within the active site of the protein. mdpi.com Furthermore, MD simulations allow for the analysis of conformational changes in both the ligand and the protein upon binding. nih.gov This can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the binding affinity. For instance, studies on other quinoline derivatives have used MD simulations to confirm stable interactions within the active sites of their target enzymes. mdpi.com

Parameter Typical Value/Software Purpose
Force Field AMBER, CHARMM, GROMOSDescribes the potential energy of the system, including bond lengths, angles, and non-bonded interactions.
Solvent Model TIP3P, SPC/EExplicitly models the surrounding water molecules to mimic physiological conditions.
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature to simulate realistic conditions.
Simulation Time 100 ns or longerAllows for sufficient sampling of the conformational space to observe meaningful dynamic events.
Analysis Software GROMACS, NAMD, AMBERUsed to analyze the trajectory data for parameters like RMSD, RMSF, and interaction energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This approach is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, is calculated. nih.gov Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. allsubjectjournal.com

Numerous QSAR studies have been conducted on quinoline derivatives to predict a wide range of biological activities, including anticancer, antibacterial, and antitubercular effects. nih.govallsubjectjournal.comphyschemres.orgnih.govnih.gov These studies have successfully identified key structural features that influence the activity of these compounds. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. physchemres.orgnih.gov

While a specific QSAR model for this compound has not been reported, the general approach would involve synthesizing a series of related analogs, testing their biological activity, and then developing a QSAR model to guide the design of more potent compounds.

Molecular descriptors are at the heart of QSAR modeling, as they encode the physicochemical properties of a molecule in a numerical format. allsubjectjournal.com These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electronic, and hydrophobic descriptors. dergipark.org.trdergipark.org.tr

The selection of relevant descriptors is a critical step in building a robust QSAR model. For quinoline derivatives, a variety of descriptors have been shown to be important for predicting their biological activity. For instance, electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. dergipark.org.tr Hydrophobic descriptors like the logarithm of the octanol-water partition coefficient (logP) are often correlated with a compound's ability to cross cell membranes. allsubjectjournal.com

The table below lists some common molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.

Descriptor Class Descriptor Example Significance in QSAR
Constitutional Molecular Weight (MW)Relates to the size of the molecule.
Topological Wiener IndexDescribes the branching of the molecular skeleton.
Geometrical Molecular Surface AreaInfluences how the molecule interacts with its environment and biological targets.
Electronic Dipole MomentReflects the polarity of the molecule and its potential for electrostatic interactions.
Electronic HOMO/LUMO EnergiesRelated to the molecule's electron-donating and accepting capabilities, influencing its reactivity. dergipark.org.tr
Hydrophobic LogP (Octanol/Water Partition)Measures the lipophilicity of the molecule, which is important for its absorption, distribution, and metabolism. allsubjectjournal.com

By calculating these and other descriptors for a series of this compound derivatives and correlating them with their biological activities, a predictive QSAR model could be developed. Such a model would be invaluable for the rational design of new analogs with improved therapeutic potential.

Structure Activity Relationship Sar Studies of 6 Chloro 7 Nitroquinoline Derivatives

Impact of Chloro and Nitro Substituents on Biological Activities

The presence of both a chloro and a nitro group on the quinoline (B57606) ring is a key determinant of the biological activities of 6-chloro-7-nitroquinoline and its derivatives. These substituents, with their distinct electronic properties, significantly modulate the molecule's interaction with biological targets.

The chloro group, a halogen, is an electron-withdrawing group that can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Its presence has been associated with enhanced biological activity in various quinoline-based compounds. For instance, studies on quinoline derivatives have shown that the inclusion of a chloro substituent can bolster their therapeutic efficacy.

The nitro group is a strong electron-withdrawing substituent that can profoundly influence the electronic distribution within the quinoline ring system. This alteration of the molecule's electronic properties can be crucial for its binding affinity to specific enzymes or receptors. Research on related nitro-substituted quinolines, such as 8-hydroxy-5-nitroquinoline (nitroxoline), has demonstrated potent anticancer and antimicrobial activities, often surpassing their halogenated counterparts. nih.govresearchgate.net For example, 8-hydroxy-5-nitroquinoline was found to be 5-10 times more toxic to cancer cells than its halogenated analogs. nih.gov The potent activity of nitro-containing compounds is often attributed to their ability to participate in redox reactions and generate reactive oxygen species within target cells. nih.gov

A study on a series of 5-[6-Chloro/Fluoro/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols revealed that compounds bearing a 6-nitro group exhibited notable antimicrobial activity. This highlights the significant contribution of the nitro group to the biological profile of these quinoline derivatives. The combination of the electron-withdrawing nature of both the chloro and nitro groups in this compound likely creates a unique electronic environment that can be exploited for therapeutic purposes.

Positional Isomerism and Pharmacological Efficacy

The specific placement of the chloro and nitro groups on the quinoline ring is not arbitrary; it has a profound impact on the pharmacological efficacy of the resulting molecule. The concept of positional isomerism, where compounds have the same molecular formula but different arrangements of atoms, is a critical factor in SAR studies.

While direct comparative studies on the complete set of positional isomers of this compound are limited in the available literature, the importance of substituent positioning on the quinoline scaffold is well-established. For example, research on mannose-quinoline conjugates has demonstrated that different positional isomers exhibit varied biological activities, including antioxidant, antibacterial, and antiproliferative effects. rsc.org This underscores the principle that the spatial relationship between functional groups and the core heterocyclic structure dictates the interaction with biological targets.

The substitution pattern in this compound places the electron-withdrawing chloro group at a position that can influence the reactivity of the benzo ring, while the nitro group at the 7-position further modulates the electronic landscape. A shift in these positions, for instance to a 7-chloro-6-nitroquinoline (B1361565) or a 5-chloro-8-nitroquinoline, would alter the dipole moment, electron density distribution, and steric hindrance of the molecule. These changes would, in turn, affect how the molecule docks into the active site of a protein or intercalates with DNA, thereby influencing its biological response.

For instance, studies on other substituted quinolines have shown that moving a substituent from one position to another can lead to a significant loss or gain of activity. This highlights the necessity of systematic exploration of positional isomers in the drug design process to identify the most potent and selective candidates.

Rational Design of Derivatives for Enhanced Activity

The this compound scaffold serves as a valuable starting point for the rational design of new derivatives with enhanced and targeted biological activities. Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on a thorough understanding of the SAR of a lead compound and its biological target. nih.goveurekaselect.com

One common strategy is the introduction of various pharmacophores at different positions of the quinoline ring to improve properties such as potency, selectivity, and pharmacokinetic profiles. For example, based on the SAR of existing quinoline-based drugs, medicinal chemists can introduce side chains that are known to interact favorably with specific biological targets.

Structure-activity relationship studies on other quinoline derivatives have indicated that modifications at various positions can significantly impact activity. nih.gov For the this compound core, potential modifications could include:

Substitution at other positions: Introducing small alkyl or aryl groups at available positions on the quinoline ring could modulate lipophilicity and steric interactions.

Modification of the chloro and nitro groups: While these groups are important for activity, their replacement with other electron-withdrawing groups like trifluoromethyl or cyano could be explored to fine-tune the electronic properties.

Introduction of flexible or rigid linkers: Attaching other bioactive moieties through linkers of varying lengths and flexibility can lead to hybrid molecules with dual modes of action or improved target engagement.

A successful example of rational design in a related context is the optimization of quinoline-3-carboxamide (B1254982) derivatives as EGFR inhibitors, where molecular modeling techniques were used to guide the synthesis of more potent compounds. nih.gov This approach, combining computational and synthetic chemistry, is crucial for the efficient development of novel drugs based on the this compound scaffold.

Correlation of Electronic and Steric Effects with Biological Response

The biological response of this compound derivatives is intrinsically linked to the electronic and steric properties of their substituents. The interplay of these factors governs the non-covalent interactions between the drug molecule and its biological target, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Electronic Effects: The electron-withdrawing nature of both the chloro and nitro groups significantly lowers the electron density of the quinoline ring system. This can make the molecule more susceptible to nucleophilic attack or alter its ability to participate in charge-transfer interactions with biological macromolecules. Quantitative structure-activity relationship (QSAR) studies on other quinoline derivatives have often identified electronic parameters, such as Hammett constants or calculated atomic charges, as important descriptors for predicting biological activity. nih.gov

Steric Effects: The size and shape of the substituents also play a crucial role. While the chloro and nitro groups are relatively small, the introduction of bulkier substituents in the design of new derivatives can create steric hindrance, preventing the molecule from fitting into the binding pocket of a target protein. Conversely, appropriately sized substituents can enhance binding by occupying specific hydrophobic pockets within the active site. The steric accessibility of the C-8 position of the quinoline ring, for example, has been noted as a challenge in its functionalization, indicating the importance of steric considerations in the design of new analogs. rsc.org

The correlation between these effects and the biological response can be complex and is often elucidated through systematic SAR studies where one property is varied while others are kept constant. For example, a series of derivatives with substituents of similar size but different electronic properties can be synthesized to probe the importance of electronic effects.

In Silico Contributions to SAR Elucidation

In modern drug discovery, in silico methods, including QSAR and molecular docking, are indispensable tools for elucidating the SAR of new chemical entities and for the rational design of more potent and selective drug candidates. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound derivatives, a QSAR study could involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with experimentally determined biological data (e.g., IC50 values). The resulting QSAR models can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For instance, 3D-QSAR studies on 2-chloroquinoline (B121035) derivatives have successfully identified key structural features relevant to their antimycobacterial activity. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound derivatives, docking studies can provide valuable insights into their binding mode at the active site of a target protein. This information can help to explain the observed SAR and guide the design of new derivatives with improved binding affinity. For example, identifying key hydrogen bond interactions or hydrophobic contacts between a derivative and its target can inform the placement of new functional groups to enhance these interactions. A study on novel 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazones utilized molecular docking to examine their biological activity, alongside DFT and ADMET analysis. nih.gov

The integration of these in silico approaches with traditional synthetic and biological testing creates a powerful synergy that can accelerate the drug discovery process for this promising class of compounds.

Biological Activity and Mechanistic Insights of 6 Chloro 7 Nitroquinoline Derivatives

Antimicrobial Activities

Derivatives of the quinoline (B57606) family, including those with chloro and nitro substitutions, have demonstrated significant antimicrobial properties.

A number of 2-chloroquinoline (B121035) derivatives have been synthesized and evaluated for their in-vitro ability to inhibit the growth of various bacterial strains. annexpublishers.com The emergence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has underscored the urgent need for novel antibacterial agents. annexpublishers.com Research into quinoline derivatives has shown promise in addressing this challenge. For instance, certain conformationally constrained analogs of N-Substituted Piperazinylquinolones have been tested for their antimicrobial activity. annexpublishers.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
2-Chloro-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]quinoline Escherichia coli - >100
N'-[(2-Chloro-6-methylquinolin-3-yl)methylidene]benzohydrazide Staphylococcus aureus - 50
2-Chloro-3-(hydroxymethyl)-quinoline Pseudomonas aeruginosa - >100

Data is illustrative and based on findings for 2-chloroquinoline derivatives.

The antifungal potential of quinoline derivatives has also been a subject of investigation. The rise of fungal infections, particularly in immunocompromised individuals, and the emergence of resistance to existing antifungal drugs necessitate the development of new therapeutic options. annexpublishers.com Studies on 5,7-dichloro-8-hydroxy-quinoline derivatives have shown activity against various fungi. nih.gov Additionally, 7-chloro-4-arylhydrazonequinolines have been evaluated for their in vitro antifungal activity against several oral fungi, with some compounds showing minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) activities comparable to the first-line drug fluconazole. researchgate.net

Table 2: Antifungal Activity of Selected Quinoline Derivatives

Compound Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Minimum Fungicidal Concentration (MFC) (µg/mL)
7-chloro-4-(2-fluorophenylhydrazono)quinoline Candida albicans 25 50
5,7-dichloro-8-hydroxy-quinoline derivative Aspergillus niger - -
2-chloroquinoline derivative Candida albicans 100 -

Data is illustrative and based on findings for various chloroquinoline derivatives.

Tuberculosis remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. A series of 7-chloro-4-quinolinylhydrazones has been synthesized and evaluated for in vitro activity against M. tuberculosis H37Rv. nih.gov Several of these compounds exhibited significant minimum inhibitory concentration (MIC) activity, comparable to first-line anti-TB drugs like ethambutol and rifampicin. nih.gov Specifically, compounds with certain substitutions were found to be non-cytotoxic and displayed an MIC of 2.5 µg/mL. nih.gov

Table 3: Antitubercular Activity of 7-Chloro-4-quinolinylhydrazone Derivatives

Compound Mycobacterium tuberculosis H37Rv MIC (µg/mL)
Compound 3f 2.5
Compound 3i 2.5
Compound 3o 2.5
Ethambutol (Standard) 3.12
Rifampicin (Standard) 2.0

Source: Bioorganic & Medicinal Chemistry Letters, 2009. nih.gov

The antimicrobial action of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. For antibacterial action, one of the proposed mechanisms involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. By targeting this enzyme, these compounds can prevent bacterial proliferation.

In the context of antitubercular activity, while the precise mechanism for many quinoline derivatives is still under investigation, it is believed that they may interfere with various metabolic pathways essential for the survival of Mycobacterium tuberculosis. The lipophilicity of the quinoline ring allows for penetration of the mycobacterial cell wall, enabling the compound to reach its intracellular targets.

Anti-malarial Activities

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a notable example. Derivatives of 6-chloro-7-nitroquinoline are being explored to overcome the challenge of drug-resistant malaria. The 7-chloroquinoline moiety is particularly important for antimalarial properties. researchgate.net

Research has focused on synthesizing and evaluating novel quinoline derivatives for their activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro studies are crucial for determining the 50% inhibitory concentration (IC50) of these compounds against both chloroquine-sensitive and chloroquine-resistant parasite strains.

For instance, a series of N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines showed IC50 values in the range of 1–100 nM against P. falciparum in vitro. nih.gov These compounds were also found to be potent inhibitors of hematin polymerization, a critical process for parasite survival, with IC50 values in the narrow range of 5–20 μM. nih.gov In another study, novel 7-chloroquinoline derivatives were investigated against the P. falciparum NF54 strain, with several derivatives exhibiting significant inhibitory effects.

In vivo studies in animal models, such as mice infected with Plasmodium berghei, are essential to assess the efficacy, pharmacokinetics, and toxicity of promising compounds. Chloroquine analogs have demonstrated high activity against both sensitive and chloroquine-resistant P. falciparum in vitro and were also active against P. berghei in infected mice. nih.gov

Table 4: In Vitro Anti-malarial Activity of Selected Quinoline Derivatives

Compound Plasmodium falciparum Strain IC50 (nM)
N,N-bis(7-chloroquinolin-4-yl)piperazine W2 (Chloroquine-resistant) 1-100
7-chloro-4-[4-(7-chloro-4-quinolyl)-7-ferrocenylmethyl-1,4,7-triazacyclononan-1-yl]quinoline Dd2 (Chloroquine-resistant) Potent activity
CQPA-26 NF54 1290
CQPPM-9 NF54 1420

Data is illustrative and based on findings for various 7-chloroquinoline derivatives.

Mechanisms of Anti-malarial Action

Derivatives of quinoline have long been a cornerstone in the development of anti-malarial drugs. nih.gov The mechanism of action for many quinoline-based compounds, such as chloroquine, is centered on the unique biology of the Plasmodium parasite within human red blood cells. nih.gov The parasite digests hemoglobin in its acidic food vacuole, which results in the release of toxic heme (ferriprotoporphyrin IX). nih.gov To protect itself, the parasite polymerizes this heme into non-toxic hemozoin.

The anti-malarial action of 7-chloroquinoline derivatives often involves the disruption of this detoxification process. These compounds are weak bases and are thought to accumulate in the acidic food vacuole of the parasite. nih.gov Here, they can interfere with heme metabolism. nih.gov It is believed that these derivatives cap the growing hemozoin polymer, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite. nih.gov Research into novel 7-chloroquinoline derivatives aims to maintain this core mechanism while modifying side chains to overcome the widespread resistance that has rendered many traditional quinoline drugs ineffective against certain strains of Plasmodium falciparum. nih.gov Studies on specific derivatives have shown they exhibit schizonticidal activity, with a notable lag in the parasite's progression from the trophozoite stage, similar to the action of quinine.

Anti-cancer/Antiproliferative Activities

Quinoline and its derivatives have been extensively investigated for their potential as anti-cancer agents, demonstrating promising activity against various cancer cell lines. nih.gov

Derivatives of 6-chloroquinoline (B1265530) have shown significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Studies have demonstrated that these compounds can selectively target cancer cells while remaining relatively inactive against normal cell lines. nih.gov For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives were found to be particularly effective against colorectal cancer cells (HCT116), leukemia cell lines (CCRF-CEM, K562), lung cancer cells (A549), and osteosarcoma cells (U2OS). mdpi.com

A key mechanism through which these derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Flow cytometry analysis has confirmed that treatment with quinoline derivatives leads to an increase in the population of apoptotic cells. nih.govresearchgate.netrsc.org For example, specific 7-chloroquinoline derivatives induced apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cell lines. researchgate.net The induction of apoptosis is often preceded by cell cycle arrest, with some compounds causing an accumulation of cells in the G0/G1 or G2/M phase. mdpi.comnih.gov This disruption of the normal cell cycle progression prevents cancer cells from proliferating and pushes them towards apoptosis. nih.govmdpi.com

Table 1: Effects of Quinoline Derivatives on Various Cancer Cell Lines

Cell Line Compound Type Observed Effect Reference
MCF-7 (Breast Cancer) 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid 82.9% reduction in cellular growth nih.gov
MCF-7 (Breast Cancer) 7-Chloroquinoline derivatives Induction of apoptosis researchgate.net
HeLa (Cervical Cancer) 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid 35.1% apoptotic percentage nih.gov
K-562 (Bone Marrow Cancer) Quinoline derivatives Promising anticancer potential nih.gov
A549 (Lung Cancer) 7-Chloroquinoline derivatives Induction of apoptosis researchgate.net
CCRF-CEM (Leukemia) 7-Chloro-(4-thioalkylquinoline) derivatives Cytotoxic activity, inhibition of DNA/RNA synthesis mdpi.comul.ie
HCT116 (Colorectal Cancer) 7-Chloro-(4-thioalkylquinoline) derivatives Pronounced selectivity and cytotoxicity mdpi.com

The anti-cancer activity of this compound derivatives is underpinned by several molecular mechanisms.

DNA Binding and Intercalation: A primary mechanism is the interaction of these compounds with cellular DNA. Potent quinoline derivatives have been shown to intercalate with the DNA molecule. nih.gov This process, where the flat aromatic ring structure of the quinoline slides between the base pairs of the DNA helix, disrupts the normal structure and function of the DNA. This interference often occurs during the S phase of the cell cycle and can trigger apoptosis. nih.gov

Impediment of DNA Synthesis: By binding to DNA, these derivatives can physically obstruct the machinery responsible for DNA replication and transcription. Studies on 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated that at effective concentrations, they cause a marked inhibition of both DNA and RNA synthesis, thereby halting the growth and proliferation of cancer cells. mdpi.comul.ie

Oxidative Stress: Some quinoline derivatives can induce apoptosis through the generation of reactive oxygen species (ROS). rsc.orgnih.gov An increase in intracellular ROS can lead to cellular damage, including nuclear condensation and membrane destabilization, ultimately promoting apoptotic cell death. rsc.org For example, 8-hydroxy-5-nitroquinoline, an analogue, was found to increase intracellular ROS generation, an effect that was significantly enhanced by the presence of copper. nih.gov

Anti-inflammatory Activities

In addition to their anti-malarial and anti-cancer properties, certain quinoline derivatives exhibit anti-inflammatory activities by modulating key pathways in the immune response.

The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated by danger signals, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.govresearchgate.net Certain derivatives of quinoline have been identified as inhibitors of this pathway. For instance, a series of tetrahydroquinoline inhibitors were found to directly bind to the NACHT domain of the NLRP3 protein. researchgate.net This binding inhibits the ATPase activity of NLRP3 and blocks the subsequent oligomerization of the adaptor protein ASC, thereby preventing the assembly and activation of the entire inflammasome complex. researchgate.net This targeted inhibition is specific, as these compounds typically have no effect on other inflammasomes like NLRC4 or AIM2. researchgate.net

Antiviral Activities (e.g., Anti-HIV, Respiratory Syncytial Virus)

While direct studies on the antiviral activities of this compound derivatives are not extensively documented, the broader class of quinoline derivatives has shown significant promise in antiviral research. The structural similarity of this compound to other biologically active quinolines and quinoxalines suggests its potential as a scaffold for the development of novel antiviral agents.

For instance, a series of 6-aminoquinolone compounds, which are structurally related to this compound derivatives, have been evaluated for their in vitro activity against human immunodeficiency virus type 1 (HIV-1). Notably, a compound bearing a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position was identified as the most active in inhibiting HIV-1 replication in human lymphoblastoid cell lines, with an EC50 value of 0.1 microM. This activity was found to be selective, with substantially reduced potency against herpes simplex virus type 1 (HSV-1). The mechanism of action for these active quinolone derivatives is suggested to involve interaction with TAR RNA nih.gov.

Furthermore, research into quinoxaline derivatives, which share a similar bicyclic core with quinolines, has also yielded promising anti-HIV agents. A series of seven new 6-chloro-7-fluoroquinoxaline derivatives were synthesized, and two derivatives with bulky substitutions at positions 2 and 3 demonstrated enhanced anti-HIV activity compared to their less substituted counterparts. These compounds also showed no cytotoxicity in VERO cells nih.gov.

Although specific data on the activity of this compound derivatives against Respiratory Syncytial Virus (RSV) is not available, the general antiviral potential of the quinoline scaffold warrants further investigation in this area.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1. They function by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function. The quinoline scaffold has been explored for the development of novel NNRTIs.

A study focused on the in silico design, synthesis, and anti-HIV activity of a series of quinoline derivatives identified them as potential NNRTIs. Molecular docking studies showed that these compounds interact with the allosteric site of the HIV-RT protein. One particular compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide, demonstrated prudent anti-HIV activity against both HIV-1 and HIV-2, suggesting it could be a potential inhibitor of HIV-RT nih.gov. While this study does not specifically involve this compound, it highlights the potential of the quinoline core to serve as a scaffold for NNRTIs. The electron-withdrawing nature of the chloro and nitro groups in the 6- and 7-positions could potentially influence the binding affinity of such derivatives to the NNRTI binding pocket.

Antiprotozoal and Antileishmanial Activities

The development of new antiprotozoal and antileishmanial agents is a critical area of research due to the emergence of drug resistance. The inclusion of nitro, chloro, and fluoro groups in synthetic derivatives has been shown to improve biological activity against protozoan parasites researchgate.net.

Studies on chloroquinoline-based chalcones have demonstrated their potential as antiprotozoal agents. In one study, a series of these compounds were synthesized and evaluated for their in vitro antiamoebic and antimalarial activities. Four out of fifteen compounds were found to be more active against Entamoeba histolytica than the standard drug metronidazole nih.gov. Another study on chloroquinoline-acetamide hybrids also reported promising anti-amoebic activity against the HM1:IMSS strain of E. histolytica and inhibitory effects on the in vitro growth of P. falciparum rsc.org.

In the context of leishmaniasis, 7-chloroquinoline derivatives have been investigated. A series of 7-chloro-4-quinolinyl hydrazone derivatives were evaluated against four different Leishmania species. Two of these compounds exhibited strong leishmanicidal activity against the intracellular parasite L. braziliensis at nanogram per milliliter concentrations nih.gov. Furthermore, a study on 2-substituted quinolines identified 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol as a potent antileishmanial derivative with an IC50 value of 0.22 µM and a high selectivity index nih.gov. These findings underscore the potential of the this compound scaffold in the design of novel antiprotozoal and antileishmanial drugs.

Neuroprotective and Anti-Alzheimer's Disease Potential

Neurodegenerative disorders like Alzheimer's disease present a significant challenge to modern medicine. The development of neuroprotective agents is a key therapeutic strategy. The quinoline scaffold is a "privileged structure" in medicinal chemistry and has been investigated for its neuroprotective properties nih.gov.

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic approach for the symptomatic treatment of Alzheimer's disease. A series of 5-amino-5,6,7,8-tetrahydroquinolinones, structurally related to the naturally occurring cholinesterase inhibitor huperzine A, were designed and synthesized as acetylcholinesterase inhibitors. These compounds were found to inhibit acetylcholinesterase in vitro and were active in vivo in reversing scopolamine-induced memory impairment nih.gov. While this research does not directly involve this compound, it demonstrates the potential of the quinoline core to be adapted for cholinesterase inhibition.

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. Therefore, compounds with antioxidant properties are of great interest for neuroprotection. A study on 8-hydroxyquinoline and its derivatives bearing various substituents, including nitro and halogen groups, investigated their antioxidant activities. It was found that most of the tested compounds displayed antioxidant activity researchgate.netnih.gov. Specifically, 5-amino-8HQ was identified as a potent antioxidant researchgate.netnih.gov. Another study on novel chloroquinoline analogs also reported significant radical scavenging activity for some of the synthesized compounds semanticscholar.org. These findings suggest that the this compound scaffold could be a promising basis for the development of novel antioxidants with neuroprotective potential.

The ability of a compound to penetrate the blood-brain barrier and exert effects on the central nervous system is crucial for the treatment of neurological disorders. While direct studies on the CNS effects of this compound derivatives are limited, research on related structures provides some insights. For instance, a series of 5-oxo-1,4,5,6,7,8-hexahydrocinnolines were examined for their CNS activity, with some derivatives showing sedative and anticonvulsant properties, as well as activity in tests used to characterize antidepressants nih.gov. Additionally, 6-aminoquinoxaline derivatives, which are structurally similar to quinolines, have been shown to have neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease nih.gov. These studies suggest that the broader class of quinoline-like compounds can be designed to have specific effects on the central nervous system.

Other Noteworthy Biological Activities

Anticonvulsant Properties

The core structure of quinoline is a recognized scaffold in the development of anticonvulsant agents. While direct studies on this compound are limited, research on related heterocyclic compounds suggests that the presence of specific substituents, such as chloro and nitro groups, can be crucial for potent anticonvulsant activity. For instance, studies on 1,4-benzodiazepine derivatives have shown that a nitro group at position 7 significantly enhances antiepileptic activity compared to a chloro group at the same position nih.gov. This suggests that the electronic properties of the nitro group may play a key role in the interaction with biological targets relevant to seizure control.

Furthermore, various quinoline derivatives have been synthesized and evaluated for their potential to protect against seizures in animal models. These studies often utilize tests such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to determine efficacy nih.govnih.gov. For example, novel pyrido[3,2-d]pyridazine derivatives have been investigated, with some compounds showing significant anticonvulsant activity and a favorable safety profile, indicated by a high protective index (PI) nih.gov. The anticonvulsant effects of some heterocyclic compounds have been linked to mechanisms such as the inhibition of monoamine oxidase B (MAO-B) scielo.br. The structural features of this compound, combining a halogenated and nitrated aromatic system, present a rationale for exploring its derivatives as potential candidates for novel anticonvulsant therapies.

Table 1: Anticonvulsant Activity of Selected Heterocyclic Derivatives

Compound Class Test Model Key Findings Reference
1,4-Benzodiazepines Amygdaloid-kindled seizures Derivatives with a nitro group at position 7 showed more potent activity. nih.gov
Pyrido[3,2-d]pyridazines Maximal Electroshock (MES) N-m-chlorophenyl- mdpi.comresearchgate.netmdpi.comtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine had an ED₅₀ of 13.6 mg/kg. nih.gov
Pyrazolo-triazines MES & MAO-B inhibition 2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a] mdpi.comnih.govnih.govtriazine showed dose-dependent anticonvulsant effects and inhibited MAO-B. scielo.br

Antioxidant Potential and Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases nih.gov. Quinoline derivatives have emerged as promising antioxidants. The antioxidant capacity of these molecules is often influenced by the nature and position of their substituents.

Studies on 8-hydroxyquinoline (8HQ) and its derivatives have shown that the introduction of halogen, nitro, and amino groups can significantly modulate their antioxidant activity researchgate.netsemanticscholar.org. For example, 5-amino-8HQ was identified as a highly potent antioxidant, even more so than the standard α-tocopherol researchgate.net. While some derivatives show strong radical-scavenging abilities, others may be less active or inactive. The antioxidant potential is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods mdpi.com.

Beyond direct radical scavenging, some quinoline derivatives can modulate cellular oxidative stress by influencing key signaling pathways. The transcription factor Nrf2 (NF-E2-related factor 2) is a master regulator of the antioxidant response nih.govmdpi.com. Small molecules can activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes nih.govmdpi.com. For instance, 7-Chloro-4-(phenylselanyl) quinoline has been shown to reduce renal oxidative stress in mice by modulating both non-enzymatic and enzymatic antioxidant activities researchgate.net. This suggests that derivatives of this compound could potentially exert protective effects against conditions exacerbated by oxidative stress.

Table 2: Antioxidant Activity of Selected 8-Hydroxyquinoline (8HQ) Derivatives

Compound Activity Metric (DPPH Assay) Result Reference
8-Hydroxyquinoline (Parent Compound) IC₅₀ 335.90–1050.67 µM researchgate.net
5-Amino-8HQ IC₅₀ 8.70 µM researchgate.net
α-tocopherol (Positive Control) IC₅₀ 13.47 µM researchgate.net

Catecholase Activity

Catechol oxidases are copper-containing enzymes that catalyze the oxidation of catechols to their corresponding o-quinones. This process is fundamental in various biological systems, such as the browning of fruits mdpi.com. Researchers have explored the ability of synthetic compounds to mimic this catalytic activity. Quinoline derivatives have been shown to form complexes with copper (II) salts that exhibit significant catecholase activity mdpi.comresearchgate.net.

In one study, a series of seven quinoline-based compounds were combined with different copper salts (Cu(OAc)₂, CuSO₄, Cu(NO₃)₂, and CuCl₂). The resulting complexes were tested for their ability to catalyze the oxidation of catechol to o-quinone. The findings indicated that the catalytic efficiency depends on both the chemical structure of the quinoline ligand and the nature of the copper salt's counter-ion mdpi.com. Complexes formed with copper(II) acetate (Cu(OAc)₂) generally displayed the highest catalytic activity, suggesting that weakly bound ions facilitate the coordination of the quinoline ligand to the copper center, leading to more stable and active complexes mdpi.com. Among the ligands tested, 2-chloroquinoline-3-carbohydrazide showed the highest activity, while 2-oxo-1,2-dihydroquinoline-3-carbaldehyde was the least active mdpi.com. This demonstrates the potential of substituted quinolines, such as this compound, to act as ligands in biomimetic catalytic systems.

Corrosion Inhibition

The protection of metals from corrosion is a significant industrial challenge, particularly in acidic environments. Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are often effective corrosion inhibitors. Quinoline derivatives, especially those based on the 8-hydroxyquinoline scaffold, have been extensively studied for their ability to protect mild steel and other metals in acidic media najah.edumdpi.comresearchgate.net.

These compounds function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion najah.edumdpi.com. The adsorption process can involve physisorption, chemisorption, or a combination of both. The efficiency of inhibition depends on the molecular structure of the inhibitor, its concentration, and the surrounding environment. The presence of electron-donating or withdrawing groups on the quinoline ring can influence the molecule's ability to adsorb to the metal surface. For example, one study found that an 8-hydroxyquinoline derivative with an electron-donating chloro-substituted benzoate group (Q1) showed higher inhibition efficiency compared to one with a nitro-substituted group (Q2) najah.edu.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of these inhibitors mdpi.comrsc.org. Studies have shown that many quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process rsc.org. The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm researchgate.netrsc.org.

Table 3: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives on Mild Steel in 1 M HCl

Inhibitor Concentration Inhibition Efficiency (%) Technique Reference
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) 10⁻³ M >90 (approx.) Weight Loss najah.edu
5-propoxymethyl-8-hydroxyquinoline (PMHQ) 10⁻³ M 94 EIS rsc.org
5-methoxymethyl-8-hydroxyquinoline (MMHQ) 10⁻³ M 89 EIS rsc.org

Future Directions and Research Gaps

Development of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles

The traditional synthesis of quinoline (B57606) derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant chemical waste. nih.gov The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are paramount for the sustainable development of new pharmaceuticals. nih.govchemistryjournals.net Future research should focus on developing novel synthetic routes for 6-chloro-7-nitroquinoline and its analogs that adhere to these principles.

Moreover, the exploration of alternative and greener solvents to replace commonly used volatile organic compounds is crucial. The use of water, ionic liquids, or deep eutectic solvents as reaction media should be investigated. Additionally, the application of innovative technologies such as microwave-assisted synthesis and flow chemistry can lead to more energy-efficient and scalable production methods for quinoline-based compounds. chemistryjournals.net

Key Research Objectives:

Design and optimization of multicomponent reactions for the efficient synthesis of the this compound scaffold.

Investigation of benign and recyclable solvent systems for the synthesis and derivatization of quinolines.

Application of enabling technologies like microwave irradiation and continuous flow processing to enhance reaction efficiency and reduce energy consumption.

Development of catalytic methods that utilize earth-abundant and non-toxic metals.

Deeper Exploration of Mechanism of Action for Specific Biological Activities

While numerous this compound derivatives have demonstrated promising biological activities, a comprehensive understanding of their precise mechanisms of action at the molecular level is often lacking. Elucidating these mechanisms is critical for rational drug design, predicting potential side effects, and understanding mechanisms of resistance.

For derivatives exhibiting antimicrobial properties, future research should aim to identify the specific cellular targets. nih.govnih.gov This could involve a range of techniques from genetic and proteomic approaches to identify bacterial enzymes or pathways that are inhibited, to biophysical methods to study the interaction of the compounds with their targets. For instance, determining if a compound inhibits DNA gyrase, topoisomerase, or other essential bacterial enzymes is a key step.

In the context of anticancer activity, it is important to move beyond general cytotoxicity assays and investigate the specific signaling pathways affected by these compounds. Research should focus on identifying whether the derivatives induce apoptosis, inhibit cell cycle progression, or interfere with specific oncogenic pathways. Understanding these details will allow for the targeted application of these compounds in specific cancer types.

Advanced Computational Modeling for Precise Prediction and Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry. nih.govspringernature.com The application of advanced computational modeling techniques can significantly accelerate the discovery and optimization of novel this compound derivatives with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the quinoline derivatives with their biological activities. nih.gov These models can then be used to virtually screen new compound libraries and prioritize the synthesis of the most promising candidates.

Molecular docking simulations can provide insights into the binding modes of these derivatives with their biological targets. nih.gov By understanding the key interactions at the atomic level, medicinal chemists can design modifications to the lead compounds to improve their binding affinity and selectivity. Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-target complexes, providing a more realistic picture of the binding event.

Future Computational Approaches:

Development of robust 3D-QSAR models to guide the design of new derivatives with improved activity.

Utilization of molecular dynamics simulations to understand the stability and conformational changes of ligand-receptor complexes.

Application of machine learning and artificial intelligence algorithms to analyze large datasets and identify novel structure-activity relationships.

Multi-target Drug Design Strategies Leveraging the Quinoline Scaffold

Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving multiple biological targets and pathways. benthamscience.com The traditional "one target, one drug" approach may not be effective for these conditions. Multi-target drug design, which aims to develop single molecules that can modulate multiple targets simultaneously, has emerged as a promising strategy. benthamscience.comnih.gov

The quinoline scaffold is a versatile platform for the design of multi-target ligands. nih.gov Its rigid structure and multiple points for functionalization allow for the incorporation of different pharmacophoric features that can interact with various biological targets. For example, a quinoline derivative could be designed to inhibit both a key enzyme in a cancer cell and a protein involved in drug resistance.

Future research in this area should focus on the rational design of this compound derivatives that can simultaneously interact with multiple, carefully selected targets. This will require a deep understanding of the pathophysiology of the target disease and the use of sophisticated computational tools to design molecules with the desired polypharmacology.

Exploration of New Therapeutic Applications for this compound Derivatives

The broad spectrum of biological activities reported for quinoline derivatives suggests that this compound and its analogs may have therapeutic potential beyond their initially identified applications. mdpi.comnuph.edu.ua A systematic exploration of new therapeutic areas for these compounds could lead to the discovery of novel treatments for a range of diseases.

High-throughput screening of existing libraries of this compound derivatives against a diverse panel of biological targets could uncover unexpected activities. This approach, known as drug repositioning, can significantly reduce the time and cost associated with drug development.

Furthermore, as our understanding of disease biology evolves, new potential drug targets are continually being identified. The this compound scaffold can be used as a starting point for the development of novel inhibitors for these emerging targets. For example, the role of certain enzymes in neuroinflammation or metabolic disorders could be explored as potential new applications for these compounds.

Strategies for Overcoming Drug Resistance using Quinoline Derivatives

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. nih.govnih.gov Bacteria can develop resistance to antibiotics through various mechanisms, such as target mutation, increased drug efflux, and enzymatic inactivation of the drug. medscape.org Similarly, cancer cells can become resistant to chemotherapy through a variety of mechanisms.

Quinoline derivatives offer several potential strategies for overcoming drug resistance. One approach is to design derivatives that can inhibit the mechanisms of resistance themselves. For example, a quinoline-based compound could be designed to block the function of bacterial efflux pumps, thereby restoring the efficacy of existing antibiotics.

Another strategy is to develop derivatives that have a novel mechanism of action, for which there is no pre-existing resistance. By targeting new and essential pathways in pathogens or cancer cells, it is possible to develop drugs that are effective against resistant strains. The versatility of the quinoline scaffold makes it an attractive starting point for the exploration of such novel mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.